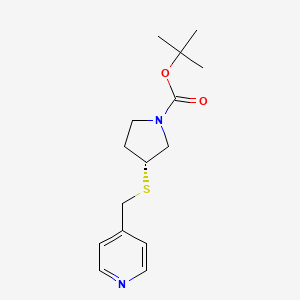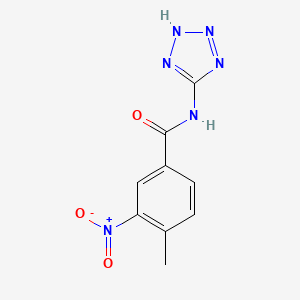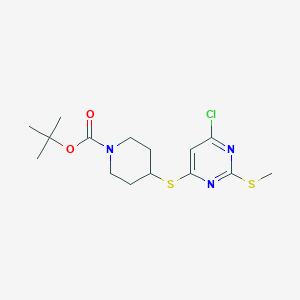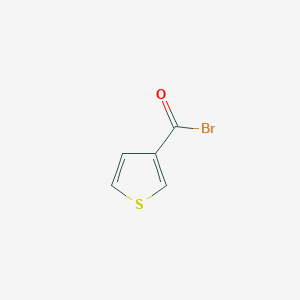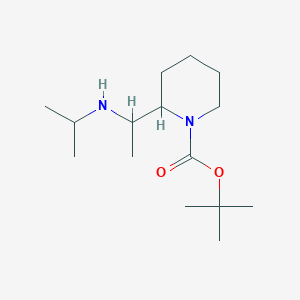
7-Methoxy-3,4-dihydrophenanthren-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-3,4-dihydro-1(2H)-phenanthrenone is a chemical compound belonging to the class of phenanthrenones It is characterized by a methoxy group at the 7th position and a dihydro-1(2H)-phenanthrenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3,4-dihydro-1(2H)-phenanthrenone typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 7-methoxy-1-tetralone.
Cyclization: The precursor undergoes cyclization under acidic conditions to form the phenanthrenone core.
Reduction: The resulting phenanthrenone is then reduced to obtain the dihydro form.
Industrial Production Methods
Industrial production of 7-methoxy-3,4-dihydro-1(2H)-phenanthrenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3,4-dihydro-1(2H)-phenanthrenone can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding phenanthrenequinone.
Reduction: Further reduction to form fully saturated derivatives.
Substitution: Electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Halogenated or nitrated phenanthrenones.
Scientific Research Applications
7-methoxy-3,4-dihydro-1(2H)-phenanthrenone has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new therapeutic agents.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity, including potential anticancer properties.
Industrial Applications: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-3,4-dihydro-1(2H)-phenanthrenone involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Pathway Modulation: Affecting signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-1-tetralone: A precursor in the synthesis of 7-methoxy-3,4-dihydro-1(2H)-phenanthrenone.
7-methoxy-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone: A structurally related compound with similar properties.
2-(2,4-dimethoxybenzylidene)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone: Another related compound with potential biological activity.
Uniqueness
7-methoxy-3,4-dihydro-1(2H)-phenanthrenone is unique due to its specific substitution pattern and the presence of a dihydro-phenanthrenone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
31184-49-3 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
7-methoxy-3,4-dihydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C15H14O2/c1-17-11-6-8-12-10(9-11)5-7-14-13(12)3-2-4-15(14)16/h5-9H,2-4H2,1H3 |
InChI Key |
SNRLVRBZACMUHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13968545.png)
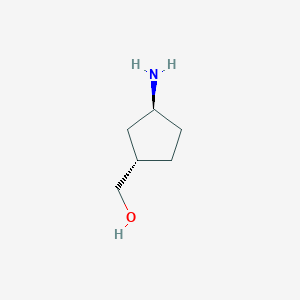
![5,5-Dimethyl-2-[4-(tetrahydro-2h-pyran-2-yl)phenyl]-1,3,2-dioxaborinane](/img/structure/B13968569.png)
![1-{(4-Methylphenyl)[4-(1H-pyrrol-1-yl)phenyl]methyl}-1H-imidazole](/img/structure/B13968571.png)
![6-Cyclopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13968589.png)


